5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
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Overview
Description
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a hydroxyethyl piperazine moiety, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves a multi-step processThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methanone
Uniqueness
What sets 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMHCDHLPBKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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